2-Chloro-6-hydroxybenzonitrile
Overview
Description
2-Chloro-6-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It appears as a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-hydroxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group . The molecular weight of this compound is 153.57 g/mol .Physical And Chemical Properties Analysis
2-Chloro-6-hydroxybenzonitrile is a solid substance . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Application 1: One-step selective synthesis of 2-chlorobenzonitrile
- Summary of the Application: This research focuses on the one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation .
- Methods of Application: A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for the synthesis in a fixed bed reactor at atmospheric pressure . The catalysts were characterized by BET-SA, XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD .
- Results or Outcomes: The addition of V2O5 to Al2O3 amplified the crystallinity of alumina and resulted in the formation of an interactive species i.e., AlVO4 . A 10 wt% V2O5/Al2O3 catalyst was found to be the best and the high selectivity for 2-CBN was presumably due to the formation of the isolated surface and polymeric tetrahedral vanadia species along with aluminum vanadate species .
Application 2: Synthesis of 6-aminophenanthridines
- Summary of the Application: 2-Chloro-4-hydroxybenzonitrile may be used in the synthesis of 6-aminophenanthridines via Suzuki-Miyaura coupling reaction .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZAWPCTVDEZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402948 | |
Record name | 2-chloro-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-hydroxybenzonitrile | |
CAS RN |
89999-90-6 | |
Record name | 2-chloro-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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